1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine
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Overview
Description
1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a 2-pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation. This involves reacting benzyl chloride with sodium sulfite to form benzylsulfonic acid, which is then converted to its sulfonyl chloride derivative. This derivative reacts with the piperazine ring to form the benzylsulfonyl-piperazine intermediate.
Attachment of the 2-Pyridylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-pyridylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine can undergo various types of chemical reactions:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridyl ring can be reduced under hydrogenation conditions.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyridyl derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used as a probe to study receptor-ligand interactions due to its structural features.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the pyridylmethyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding pocket.
Comparison with Similar Compounds
Similar Compounds
1-(Benzylsulfonyl)piperazine: Lacks the 2-pyridylmethyl group, making it less versatile in binding interactions.
4-(2-Pyridylmethyl)piperazine: Lacks the benzylsulfonyl group, reducing its potential for strong interactions with biological targets.
Uniqueness
1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine is unique due to the combination of the benzylsulfonyl and 2-pyridylmethyl groups, which provide a balance of hydrophobic and hydrophilic properties, enhancing its binding affinity and specificity in various applications.
Properties
Molecular Formula |
C17H21N3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,15-16-6-2-1-3-7-16)20-12-10-19(11-13-20)14-17-8-4-5-9-18-17/h1-9H,10-15H2 |
InChI Key |
WORLXTUPXRHGDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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